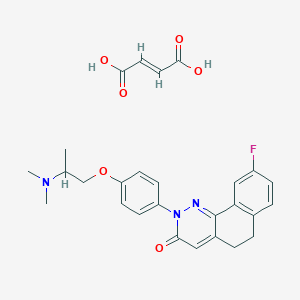
Isophthalamide, N,N'-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is a complex organic compound that features multiple functional groups, including amide, ether, and iodine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- typically involves multiple steps:
Starting Materials: The synthesis begins with isophthalic acid, which is then subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its interactions with biological molecules.
Medicine: Due to the presence of iodine, it could be explored for use in radiographic contrast agents.
Industry: The compound might find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- exerts its effects depends on its specific application. For example, in medical imaging, the iodine atoms in the compound can absorb X-rays, enhancing the contrast of images. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalamide Derivatives: Other derivatives of isophthalamide with different substituents.
Iodinated Compounds: Compounds with similar iodine content used in medical imaging.
Amide-Ether Compounds: Compounds with similar functional groups but different structures.
Uniqueness
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
88116-60-3 |
|---|---|
Formule moléculaire |
C19H26I3N3O7 |
Poids moléculaire |
789.1 g/mol |
Nom IUPAC |
5-[acetyl(methyl)amino]-1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H26I3N3O7/c1-11(28)25(2)17-15(21)12(18(29)23-3-7-31-9-5-26)14(20)13(16(17)22)19(30)24-4-8-32-10-6-27/h26-27H,3-10H2,1-2H3,(H,23,29)(H,24,30) |
Clé InChI |
CLJBOAPMDJBRQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCCOCCO)I)C(=O)NCCOCCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


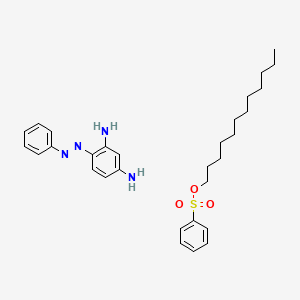
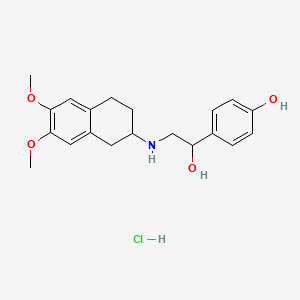
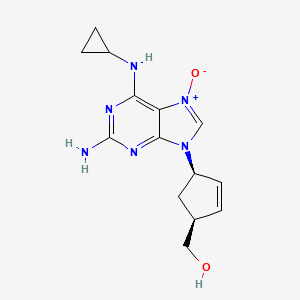

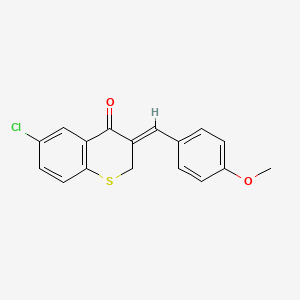
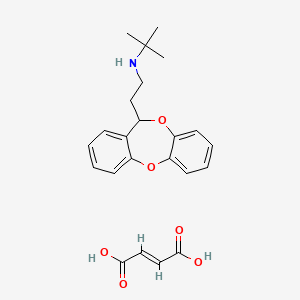
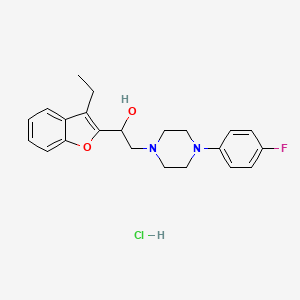
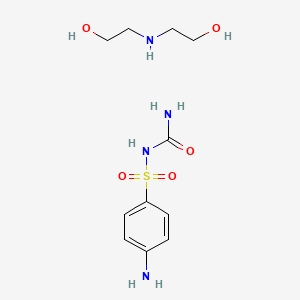
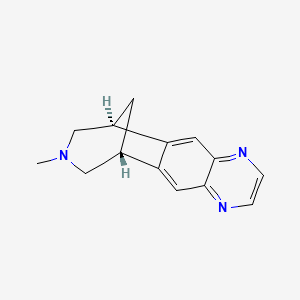
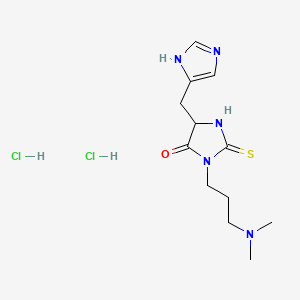
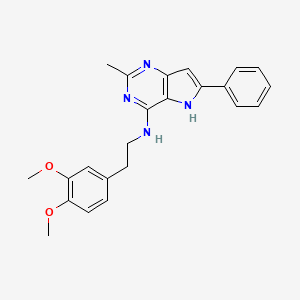
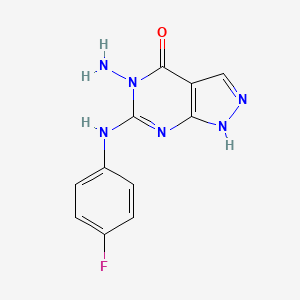
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
